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Compound of Interest

Compound Name: Ciclafrine hydrochloride

CAS No.: 51222-36-7

Cat. No.: B1668981

Get Quote

Abstract
Ciclafrine hydrochloride (W-43026A, Go-3026A) is a spirocyclic sympathomimetic agent

belonging to the class of hemiaminal ethers.[1] Chemically defined as 3-(1-Oxa-4-

azaspiro[4.6]undec-2-yl)phenol, it was developed as an antihypotensive agent. This guide

dissects the pharmacophore of Ciclafrine, analyzing how the spiro-fused cycloheptane ring and

the meta-substituted phenol govern its adrenergic potency. We explore the synthesis of

analogs via the condensation of amino alcohols with cyclic ketones and map the critical

structural determinants for receptor binding.

Chemical Architecture & Pharmacophore
Ciclafrine represents a rigidified analog of the classical phenethylamine pharmacophore. Unlike

flexible catecholamines (e.g., norepinephrine), Ciclafrine constrains the ethylamine side chain

within a 1-oxa-4-azaspiro[4.6]undecane system. This spiro-oxazolidine core provides metabolic

stability against Monoamine Oxidase (MAO) and enhances selectivity.
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The molecule can be dissected into three functional domains:

The Aromatic Head: A meta-hydroxyphenyl group, essential for hydrogen bonding with the

adrenergic receptor (likely Serine residues in TM5).

The Heterocyclic Linker: A 5-membered oxazolidine ring that restricts the conformation of the

amine and oxygen.

The Hydrophobic Tail: A 7-membered cycloheptane ring spiro-fused to the oxazolidine,

providing bulk tolerance and lipophilic interaction.

Pharmacophore Visualization
The following diagram illustrates the key interaction points of the Ciclafrine scaffold.
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Figure 1: Pharmacophore map of Ciclafrine showing structural domains and predicted receptor

interactions.

Synthesis of Ciclafrine and Analogs
The synthesis of Ciclafrine and its analogs relies on a condensation reaction between a

-amino alcohol and a cyclic ketone. This modular approach allows for rapid generation of
analogs by varying the ketone ring size or the aromatic substitution pattern.
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Reaction: Condensation of Norfenefrine with Cycloheptanone.

Reagents:

Norfenefrine (3-(1-hydroxy-2-aminoethyl)phenol): 1.0 eq

Cycloheptanone: 1.1 eq

Solvent: Toluene or Benzene (with Dean-Stark trap) or Ethanol.

Catalyst: p-Toluenesulfonic acid (catalytic amount).

Procedure:

Step 1: Dissolve Norfenefrine in toluene in a round-bottom flask equipped with a Dean-

Stark apparatus.

Step 2: Add Cycloheptanone and a catalytic amount of p-TsOH.

Step 3: Reflux the mixture for 12–24 hours. The water generated during oxazolidine

formation is azeotropically removed.

Step 4: Monitor reaction via TLC (disappearance of Norfenefrine).

Step 5: Cool to room temperature. The product may precipitate as a salt or require

evaporation.

Step 6: Recrystallize from ethanol/ether to obtain Ciclafrine (free base or HCl salt).

Synthesis Workflow Diagram
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Figure 2: Synthetic pathway for Ciclafrine via condensation of norfenefrine and

cycloheptanone.

Structural Activity Relationship (SAR)
The biological activity of Ciclafrine analogs is tightly controlled by three vectors: the ring size of

the spiro-alkane, the position of the phenolic hydroxyl, and the substitution on the nitrogen.

Vector A: The Spiro-Cycloalkane Ring
The size of the spiro-ring determines the lipophilicity (

) and the steric fit within the receptor's hydrophobic pocket.

Cyclopentane (5-membered): Often results in lower potency due to insufficient hydrophobic

surface area.
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Cyclohexane (6-membered): Standard analog; typically shows good activity but may differ in

selectivity profiles.

Cycloheptane (7-membered - Ciclafrine): Optimal for this specific series. The 7-membered

ring provides a unique "twist-chair" conformation that may maximize van der Waals contacts

in the receptor's orthosteric site.

Cyclooctane (8-membered): steric bulk often exceeds the pocket limit, reducing affinity.

Vector B: Aromatic Substitution
Meta-OH (3-OH): Critical. Mimics the meta-hydroxyl of norepinephrine. Removal or

displacement to the para position significantly reduces alpha-adrenergic agonist activity.

Para-OH: Shifts selectivity towards beta-adrenergic receptors or reduces overall potency

(similar to tyramine vs. norepinephrine).

Unsubstituted (Phenyl): Results in indirect sympathomimetic activity (releasing agent) rather

than direct agonism, similar to amphetamine.

Vector C: Nitrogen Substitution
Secondary Amine (-NH-): Essential for optimal activity in the oxazolidine series.

N-Methylation: Can be tolerated but often shifts selectivity towards beta-receptors

(epinephrine-like).

Bulky N-substituents: Generally abolish agonist activity, potentially converting the molecule

into an antagonist.

Comparative SAR Data (Representative Trends)
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Analog ID
Spiro-Ring
Size

Aromatic Sub.
[2]

Predicted
Activity

LogP (Est.)

Ciclafrine Cycloheptane (7) 3-OH High (Agonist) 2.8

Analog A Cyclohexane (6) 3-OH Moderate-High 2.4

Analog B Cyclopentane (5) 3-OH Low-Moderate 2.0

Analog C Cycloheptane (7) 4-OH Low (Beta-shift) 2.8

Analog D Cycloheptane (7) H (None) Indirect / CNS 3.5

Mechanism of Action: Adrenergic Signaling
Ciclafrine acts as a sympathomimetic, primarily targeting alpha-adrenergic receptors. Upon

binding, it activates the Gq-coupled signaling cascade, leading to vasoconstriction and an

increase in blood pressure.

Signaling Cascade
Binding: Ciclafrine binds to the

-adrenergic receptor on vascular smooth muscle cells.

Activation: The receptor undergoes a conformational change, activating the Gq protein.

Effectors: Gq activates Phospholipase C (PLC).

Second Messengers: PLC hydrolyzes PIP2 into IP3 and DAG.

Response: IP3 triggers Calcium release from the sarcoplasmic reticulum, causing smooth

muscle contraction (Vasoconstriction).
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Figure 3: Signal transduction pathway for Ciclafrine-mediated vasoconstriction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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